133-Fold Stereochemistry-Dependent Difference in CCR5 Receptor Antagonist Potency (2.9 nM vs. 385.9 nM IC₅₀)
In a head-to-head comparison of enantiomeric 1,3,3,4-tetrasubstituted pyrrolidines synthesized from the respective enantiopure building blocks, the (3R,4S)-configured compound 30 exhibited an IC₅₀ of 2.9 nM against the CCR5 receptor, while its (3S,4R)-configured diastereomer 31 showed an IC₅₀ of 385.9 nM—a 133-fold difference in potency [1]. Compound 30 further demonstrated concentration-dependent replication inhibition of seven genetically diverse R5 HIV-1 strains in the PBMC model with EC₅₀ values ranging from 0.3 to 30 nM, and oral bioavailability of 41.2% and 21.6% in rat and dog, respectively [1].
| Evidence Dimension | CCR5 receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | (3R,4S)-enantiomer 30: IC₅₀ = 2.9 nM |
| Comparator Or Baseline | (3S,4R)-enantiomer 31: IC₅₀ = 385.9 nM |
| Quantified Difference | 133-fold higher potency for the (3R,4S) configuration |
| Conditions | CCR5 receptor competitive binding assay; PBMC-based HIV-1 replication inhibition assay |
Why This Matters
This demonstrates that procurement of the correct (3R,4S) enantiomer of the pyrrolidine-3-carboxylic acid building block is essential for synthesizing potent CCR5 antagonists; using the wrong enantiomer yields virtually inactive compounds, making stereochemical integrity a non-negotiable procurement criterion.
- [1] Imamura S, et al. Synthesis and Biological Evaluation of 1,3,3,4-Tetrasubstituted Pyrrolidine CCR5 Receptor Antagonists. ChemMedChem. 2007;2(2):187-195. PMID: 17163560 View Source
